4-(3-CHLOROPHENYL)-4-OXOBUTYRONITRILE
Description
Significance of Beta-Ketonitriles as Versatile Synthons
Beta-ketonitriles are widely recognized as powerful and versatile synthons, or synthetic building blocks, in organic chemistry. rsc.orgnih.gov Their importance stems from the strategic placement of two electron-withdrawing groups (ketone and nitrile) flanking a central methylene (B1212753) group, which renders the alpha-protons highly acidic. This acidity facilitates the formation of a stabilized carbanion, a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions.
This inherent reactivity allows beta-ketonitriles to be key precursors in the synthesis of a diverse range of organic molecules. rsc.org They are particularly instrumental in constructing various heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. bohrium.com Methodologies involving cascade, domino, and sequential reactions often employ beta-ketonitriles to build complex scaffolds such as pyridines, pyrimidines, pyrazoles, and quinolines. rsc.org The ability to readily undergo cyclization and condensation reactions makes them indispensable intermediates for generating molecular diversity efficiently. nih.govbohrium.com Consequently, these compounds are foundational in medicinal chemistry for producing precursors to anti-cancer, anti-inflammatory, and antimalarial agents. rsc.org
Overview of Aryl-Substituted Oxobutyronitriles as Key Intermediates
Within the broader class of beta-ketonitriles, aryl-substituted derivatives, particularly aryl-substituted oxobutyronitriles, represent a critically important subclass. The introduction of an aryl group onto the beta-ketonitrile framework significantly influences the compound's electronic properties and steric profile, offering chemists a powerful tool to modulate reactivity and target specific molecular architectures. These compounds serve as crucial intermediates in the synthesis of numerous biologically significant molecules. google.com
For instance, aryl-substituted oxobutyronitriles are employed in the construction of complex phosphonates and in the synthesis of indolinones, which are motifs found in various pharmacologically active compounds. acs.orgmdpi.com The aryl ring itself can be further functionalized, providing additional points for chemical modification. This versatility makes aryl-substituted oxobutyronitriles valuable in creating libraries of compounds for drug discovery and development. Their role as intermediates is pivotal, bridging the gap between simple starting materials and complex, high-value chemical entities.
Structural Context of 4-(3-CHLOROPHENYL)-4-OXOBUTYRONITRILE within the Beta-Ketonitrile Class
This compound is a specific example of an aryl-substituted beta-ketonitrile. Its structure consists of a four-carbon butyronitrile (B89842) chain where the carbon at the 4-position is part of a ketone group. This carbonyl group is directly attached to a phenyl ring that is substituted with a chlorine atom at the meta (3-position).
The key structural features are:
The Beta-Ketonitrile Core: The molecule possesses the characteristic O=C-CH₂-C≡N arrangement. The methylene group (at C2) is activated by both the adjacent carbonyl (at C4) and the nitrile group (at C1), making its protons acidic and the carbon nucleophilic upon deprotonation.
Positional Isomerism: The placement of the chlorine atom at the 3-position distinguishes it from its ortho- and para-isomers, such as 4-(4-chlorophenyl)-4-oxobutanenitrile (B1605439). This specific substitution pattern can lead to different steric and electronic effects, potentially influencing its reactivity in synthetic transformations and the properties of the resulting products.
While specific experimental data for this compound is not widely available in public databases, its properties can be compared to its well-documented para-isomer, 4-(4-chlorophenyl)-4-oxobutanenitrile.
| Property | This compound | 4-(4-Chlorophenyl)-4-oxobutanenitrile |
|---|---|---|
| CAS Number | Data not available | 40394-87-4 nih.gov |
| Molecular Formula | C₁₀H₈ClNO | C₁₀H₈ClNO nih.gov |
| Molecular Weight | 193.63 g/mol | 193.63 g/mol nih.gov |
| Melting Point | Data not available | 72.4 °C chemicalbook.com |
| Boiling Point (Predicted) | 375.7±22.0 °C | 375.7±22.0 °C chemicalbook.com |
| Density (Predicted) | 1.25±0.1 g/cm³ | 1.25±0.1 g/cm³ chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBGBQUTNZWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502889 | |
| Record name | 4-(3-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34555-37-8 | |
| Record name | 4-(3-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Chlorophenyl 4 Oxobutyronitrile and Analogous Structures
Direct Synthetic Routes to 4-Aryl-4-Oxobutyronitriles
Direct synthetic routes aim to construct the 4-aryl-4-oxobutyronitrile scaffold efficiently, often through key bond-forming reactions that establish the carbon backbone and incorporate the essential keto and nitrile functionalities.
Condensation reactions are a cornerstone in the synthesis of the oxobutyronitrile backbone, facilitating the crucial carbon-carbon bond formation. One established approach involves the condensation of a substituted phenylacetonitrile (B145931) with an appropriate ester. For instance, the synthesis of an analogous structure, α-(4-chlorophenyl)-γ-phenylacetoacetonitrile, is achieved by reacting 4-chlorophenylacetonitrile with ethyl phenylacetate (B1230308) in the presence of sodium ethoxide in refluxing ethanol. orgsyn.org This type of Claisen condensation reaction is effective for creating the β-ketonitrile moiety characteristic of these compounds. The reaction proceeds by generating a carbanion from the α-carbon of the phenylacetonitrile, which then acts as a nucleophile, attacking the carbonyl group of the ester.
The general applicability of condensation reactions allows for the synthesis of a wide range of functionalized pyridines and other heterocycles from simple synthons, highlighting the versatility of this approach in building complex molecular frameworks. acsgcipr.org These principles can be adapted for the synthesis of the target oxobutyronitrile structure.
The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, and aldehydes. researchgate.net Its incorporation is a critical step in the synthesis of 4-aryl-4-oxobutyronitriles. Various cyanation strategies have been developed, ranging from traditional methods to modern, safer protocols.
Transition-metal-mediated cyanation of aryl (pseudo)halides using sources like CuCN, KCN, NaCN, and Zn(CN)₂ is a common approach. researchgate.net However, these methods often involve highly toxic reagents and stoichiometric metal waste. researchgate.netrsc.org To circumvent the use of toxic cyanides, researchers have explored alternative cyano sources. Trimethylsilyl cyanide (TMSCN) is a widely used reagent for the cyanation of various substrates, including imines and ketones, often catalyzed by Lewis acids or N-heterocyclic carbenes. organic-chemistry.orgorganic-chemistry.org
Recent advances focus on developing cyanide-free protocols. One such method involves the aerobic oxidative deconstruction of unstrained cycloalkanones with ammonium (B1175870) salts, promoted by visible-light and an iron catalyst, to yield alkyl nitriles with a distal carbonyl group. organic-chemistry.org Another innovative approach uses 1,4-dicyanobenzene as a CN source for the photochemical synthesis of nitriles from primary alkyl bromides. organic-chemistry.org The development of electrophilic cyanating reagents has also expanded the toolkit for nitrile synthesis. researchgate.netresearchgate.net
| Cyanide Source | Substrate Type | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Zn(CN)₂ | Unactivated secondary alkyl chlorides | Nickel catalyst | Effective for unactivated C-Cl bonds. | organic-chemistry.org |
| Trimethylsilyl cyanide (TMSCN) | Alkenes, Imines, Ketones | Electrocatalysis, Lewis acids | Versatile reagent for various functional groups. | organic-chemistry.orgorganic-chemistry.org |
| Acetonitrile (B52724) (MeCN) | Aryl halides, boronic acids | Various catalyst systems | Green and inexpensive cyanide source. rsc.org | rsc.org |
| 1,4-Dicyanobenzene | Primary alkyl bromides/alcohols | Photochemical | Avoids traditional toxic cyanide salts. | organic-chemistry.org |
| Dimethylmalononitrile (DMMN) | Aryl boronic acids | Rhodium catalyst | Electrophilic cyanation with a carbon-bound cyanating agent. researchgate.net | researchgate.net |
Multi-Step Synthetic Strategies Utilizing Advanced Precursors
Multi-step syntheses provide flexibility in introducing functional groups and building molecular complexity through the transformation of carefully designed intermediates.
Substituted aryl aldehydes are readily available starting materials for the synthesis of aryl nitriles and, by extension, can be integrated into pathways for 4-aryl-4-oxobutyronitriles. A significant method is the one-pot conversion of aromatic aldehydes into aryl nitriles by dehydration of an in situ formed aldoxime. researchgate.netnih.gov This reaction typically involves treating the aldehyde with hydroxylamine (B1172632) hydrochloride. nih.gov The process can be catalyzed by acids and performed in various solvents, but greener methods using water have been developed. nih.gov
The reaction mechanism involves the initial condensation of the aldehyde with hydroxylamine to form an aldoxime intermediate. Subsequent acid-catalyzed dehydration of the aldoxime yields the corresponding nitrile. nih.gov This approach avoids the direct use of highly toxic cyanide reagents. nih.gov
| Aromatic Aldehyde | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde | NH₂OH·HCl, Sodium formate, Formic acid/H₂O, 80°C | 96 | nih.gov |
| 3-Chlorobenzaldehyde | NH₂OH·HCl, Sodium formate, Formic acid/H₂O, 80°C | 95 | nih.gov |
| Benzaldehyde | NH₂OH·HCl, Sodium formate, Formic acid/H₂O, 80°C | 92 | nih.gov |
| 4-Nitrobenzaldehyde | NH₂OH·HCl, Sodium formate, Formic acid/H₂O, 80°C | 98 | nih.gov |
This methodology can be a key step in a multi-step sequence where the resulting aryl nitrile is further elaborated to construct the full oxobutyronitrile structure.
Alpha-cyano esters and related compounds are valuable intermediates in organic synthesis. The development of methods for the reductive cyanation of tertiary alkyl bromides to produce α-cyano ketones, esters, and carboxamides highlights their accessibility. researchgate.net These structures, containing a nitrile-bearing all-carbon quaternary center, can be synthesized under mild conditions using an electrophilic cyanating reagent and a zinc reductant. researchgate.net
While not a direct synthesis of the target molecule, the chemistry of α-cyano esters is relevant. For example, the self-condensation of acetonitrile can produce 3-aminocrotononitrile, which serves as a precursor for more complex nitrile-containing compounds. nih.gov These types of intermediates can be envisioned as precursors in a longer synthetic route to 4-aryl-4-oxobutyronitriles, where the ester or other functional groups are manipulated in subsequent steps to build the final structure.
Green Chemistry Approaches in the Synthesis of Oxobutyronitriles
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact. nih.gov This involves using safer solvents, reducing waste, employing renewable feedstocks, and designing energy-efficient processes. nih.govresearchgate.net
In the context of oxobutyronitrile synthesis, green approaches focus on several key areas:
Safer Cyanide Sources: A major focus is replacing highly toxic metal cyanides. rsc.org Acetonitrile has been explored as a green and inexpensive organic nitrile that can serve as a cyano source in various transformations, mitigating the risks associated with HCN gas. rsc.org Potassium hexacyanoferrate(II) is another example of a less toxic cyanide source used for conjugate hydrocyanation reactions. organic-chemistry.org
Green Solvents and Conditions: The use of water as a solvent instead of volatile organic compounds (VOCs) is a significant improvement. nih.gov The one-pot conversion of aldehydes to nitriles has been successfully demonstrated in a formic acid-water solution, minimizing pollution. nih.gov Solvent-free synthesis, sometimes facilitated by mechanochemical grinding, represents an even more environmentally benign approach. mdpi.com
Alternative Energy Sources: Emerging techniques that utilize alternative energy sources like microwaves, ultrasound, and light can make reactions more efficient and sustainable. researchgate.netmdpi.com Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes and decrease the volume of solvent required. mdpi.com
Catalysis: The use of efficient and recyclable catalysts, such as heterogeneous catalysts, aligns with green chemistry principles. researchgate.netunibo.it Biocatalysts and photocatalysts are also gaining prominence as green alternatives. researchgate.net
By integrating these strategies, the synthesis of 4-(3-chlorophenyl)-4-oxobutyronitrile and its analogs can be made more sustainable, safer, and more efficient, addressing the environmental concerns associated with traditional chemical manufacturing. nih.govunibo.it
Catalytic Methods and Energy Efficiency in Butyronitrile (B89842) Formation
The formation of the butyronitrile structure, particularly in aromatic ketones, can be achieved through various catalytic methods. These methods are continuously being optimized to enhance efficiency and reduce energy consumption.
One of the primary routes for synthesizing aryl ketones is the Friedel-Crafts acylation . nih.govsigmaaldrich.com Traditionally, this reaction requires stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which can lead to significant waste streams due to the formation of stable complexes with the product. orgsyn.org Modern approaches focus on the use of catalytic amounts of more environmentally friendly and recyclable catalysts. For instance, hexafluoro-2-propanol has been shown to promote intramolecular Friedel-Crafts acylation at room temperature without the need for additional reagents, showcasing a more energy-efficient pathway. orgsyn.org
The introduction of the nitrile group often involves cyanation reactions . Catalytic methods for the cyanation of aryl chlorides have seen significant advancements. Palladium- and nickel-based catalysts are commonly employed for this transformation. researchgate.net For instance, nickel-catalyzed reductive cyanation of organic chlorides using CO₂ and NH₃ as a cyanide source presents a cyanide-free and safer alternative to traditional methods that use toxic metal cyanides. researchgate.netnih.gov These catalytic systems often operate under milder conditions, thereby reducing energy input.
Recent research has also explored photocatalytic methods for the synthesis of γ-keto nitriles. A study demonstrated the use of a Cu@g-C₃N₄ photocatalyst for the intermolecular Stetter reaction of aldehydes and acrylonitrile (B1666552) under visible light at room temperature, affording various γ-keto nitriles in good to excellent yields. researchgate.net This approach is inherently more energy-efficient and aligns with the principles of green chemistry.
The following table provides representative data on catalytic methods for reactions analogous to the synthesis of this compound, highlighting the catalyst, reaction conditions, and yields.
| Catalyst System | Substrate Type | Reaction Conditions | Yield (%) | Reference |
| Ni(acac)₂ / Triphos | Aryl Chloride | CO₂/NH₃ (1/1 atm), NMP, 20 h | up to 97% | nih.gov |
| Cu@g-C₃N₄ | Aldehyde & Acrylonitrile | Visible light, Water, Room Temp., 4-10 h | 80-95% | researchgate.net |
| Hexafluoro-2-propanol | Phenylbutanoic acid derivative | DCM, 23 °C, 30 min | Not specified | orgsyn.org |
| KOt-Bu / 18-crown-6 | Ester & Acetonitrile | Ethereal solvent, Ambient Temp. | Modest to good | nih.gov |
Principles of Atom Economy and Waste Minimization in Oxobutyronitrile Production
The principles of atom economy and waste minimization are central to evaluating the "greenness" of a chemical synthesis. primescholars.comjocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the product, with no byproducts. primescholars.com
In the context of this compound synthesis, a high atom economy can be achieved by favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts. For example, a hypothetical direct addition of a cyano-containing fragment to a precursor would be more atom-economical than a multi-step synthesis involving protecting groups and leaving groups.
Waste minimization is closely related to atom economy but also encompasses other factors such as the use of solvents, reagents, and energy. The E-Factor (Environmental Factor) is a useful metric that quantifies the amount of waste generated per kilogram of product. rsc.org A lower E-Factor indicates a more environmentally friendly process.
Strategies to minimize waste in the production of oxobutyronitriles include:
Use of Catalytic Reagents: As discussed, employing catalysts in place of stoichiometric reagents significantly reduces waste. orgsyn.org
Solvent Selection and Recycling: Choosing greener solvents or performing reactions under solvent-free conditions can drastically reduce the environmental impact. nih.gov
Process Intensification: Utilizing flow chemistry or one-pot reactions can minimize intermediate purification steps, thereby reducing solvent and energy usage. nih.gov
The table below illustrates the application of green chemistry metrics to analogous synthetic transformations, providing a framework for assessing the environmental impact of producing oxobutyronitriles.
| Green Metric | Ideal Value | Significance in Oxobutyronitrile Synthesis | Reference |
| Atom Economy (AE) | 100% | Maximizes the incorporation of starting materials into the final product. Addition reactions are preferred over substitutions. | primescholars.comjocpr.com |
| E-Factor | 0 | A lower value indicates less waste generated per unit of product. Catalytic methods and solvent reduction are key. | rsc.org |
| Process Mass Intensity (PMI) | 1 | Considers the total mass used in a process (reactants, solvents, workup chemicals) relative to the mass of the product. | rsc.org |
| Reaction Mass Efficiency (RME) | 100% | Accounts for both atom economy and chemical yield, providing a more realistic measure of reaction efficiency. | rsc.org |
By applying these principles and metrics, chemists can design more sustainable and efficient syntheses for valuable compounds like this compound.
Chemical Reactivity and Transformation Pathways of 4 3 Chlorophenyl 4 Oxobutyronitrile
Mechanistic Investigations of Key Reactions Involving the Oxobutyronitrile Moiety
The oxobutyronitrile moiety, characterized by the presence of both a ketone and a nitrile group, is the primary site of chemical reactivity in 4-(3-chlorophenyl)-4-oxobutyronitrile. The following sections delve into the mechanistic details of key reactions involving this versatile functional group.
While direct free radical C(sp³)–H functionalization of this compound is not extensively documented, the reactivity of related alkyl nitriles provides a basis for understanding potential transformation pathways. The C(sp³)–H bonds alpha to the nitrile group are susceptible to radical abstraction due to the electron-withdrawing nature of the cyano group, which can stabilize the resulting radical intermediate.
In a general sense, the functionalization of alkyl nitriles can be initiated by a radical initiator, such as a peroxide, which abstracts a hydrogen atom from the carbon adjacent to the nitrile. ipc.ac.cnnih.gov This generates a nitrile-stabilized alkyl radical. This radical can then participate in various reactions, including addition to unsaturated systems or coupling with other radical species. ipc.ac.cnnih.gov For instance, a metal-free approach for the C(sp³)–H bond functionalization of alkyl nitriles with terminal vinylarenes has been described, proceeding through a free-radical pathway to form γ-ketonitriles. ipc.ac.cnnih.gov The proposed mechanism involves the generation of a primary alkyl radical from the nitrile, which then adds to the vinylarene. ipc.ac.cn
The presence of the ketone and the chlorophenyl group in this compound would likely influence the regioselectivity and reactivity of such radical reactions. The development of catalytic enantioselective C(sp³)–H functionalization involving radical intermediates is an active area of research and could potentially be applied to molecules like this compound to generate chiral derivatives. sustech.edu.cn
The carbon atom of the nitrile group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This reaction is a fundamental transformation of nitriles and can lead to a variety of functional groups. While specific studies on this compound are limited, the general reactivity of nitriles is well-established.
Nucleophilic addition to the nitrile can be catalyzed by either acid or base. Under basic conditions, a nucleophile attacks the nitrile carbon to form a transient imine anion, which can then be protonated. Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by weaker nucleophiles.
A wide range of nucleophiles can react with nitriles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, amines, and water. For example, the reaction of a nitrile with a Grignard reagent followed by hydrolysis yields a ketone. The hydrolysis of nitriles, either acid- or base-catalyzed, leads to the formation of carboxylic acids or amides as intermediates.
In the context of this compound, the presence of the ketone carbonyl group introduces the possibility of competing nucleophilic attack. The relative reactivity of the nitrile and ketone groups would depend on the nature of the nucleophile and the reaction conditions.
The chlorophenyl ring in this compound can undergo electrophilic aromatic substitution, a hallmark reaction of aromatic compounds. masterorganicchemistry.com The substituent already present on the ring, in this case, the 4-oxobutyronitrile group and the chlorine atom, will direct the position of the incoming electrophile.
The 4-oxobutyronitrile group is an acyl group, which is a deactivating, meta-directing group. This is because the carbonyl group is electron-withdrawing, decreasing the electron density of the aromatic ring and making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions due to resonance effects, thus directing incoming electrophiles to the meta position. The chlorine atom is also a deactivating group but is ortho, para-directing due to the interplay of its inductive and resonance effects.
When both an activating/ortho, para-directing group and a deactivating/meta-directing group are present on the same ring, the position of substitution is determined by the more powerfully directing group. In the case of this compound, the directing effects of the acyl group and the chlorine atom would need to be considered. Given that the acyl group is a strong deactivating and meta-director, electrophilic substitution would likely be challenging and would be expected to occur at the positions meta to the acyl group (positions 2, 4, and 6) and ortho/para to the chlorine atom (positions 2, 4, and 6). The precise outcome would depend on the specific electrophile and reaction conditions. For example, nitration of 1-phenylethanone, a related aromatic ketone, primarily yields the 3-nitroacetophenone, demonstrating the meta-directing effect of the acetyl group. docbrown.info
| Reaction | Reagents | Directing Effect of Existing Substituents | Predicted Major Product Position |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | -C(O)R: meta-directing, deactivating -Cl: ortho, para-directing, deactivating | Substitution at C2, C4, or C6 relative to the acyl group |
| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | -C(O)R: meta-directing, deactivating -Cl: ortho, para-directing, deactivating | Substitution at C2, C4, or C6 relative to the acyl group |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | -C(O)R: meta-directing, deactivating -Cl: ortho, para-directing, deactivating | Generally does not occur due to deactivation of the ring |
| Friedel-Crafts Alkylation | RCl, Lewis Acid (e.g., AlCl₃) | -C(O)R: meta-directing, deactivating -Cl: ortho, para-directing, deactivating | Generally does not occur due to deactivation of the ring |
Both the nitrile and ketone functional groups in this compound can be reduced using various reducing agents. The choice of reagent allows for selective or simultaneous reduction of these groups.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone to a secondary alcohol and the nitrile to a primary amine. harvard.edu The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon and the nitrile carbon.
More selective reducing agents can be employed to target one functional group over the other. For instance, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that will selectively reduce the ketone to the corresponding secondary alcohol while leaving the nitrile group intact. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are known to selectively reduce carboxylic acids in the presence of other functional groups and can also reduce nitriles to primary amines. harvard.edu
Catalytic hydrogenation can also be used to reduce both functional groups. The specific catalyst and reaction conditions (pressure, temperature) will determine the outcome. For example, catalytic hydrogenation over a platinum or rhodium catalyst can reduce the nitrile to a primary amine, while under different conditions, the ketone can also be reduced.
Furthermore, the asymmetric reduction of β-ketonitriles to chiral β-hydroxy nitriles has been achieved using biocatalytic methods, such as with a recombinant carbonyl reductase. acs.org This approach offers a route to enantiomerically pure building blocks.
| Reducing Agent | Ketone Reduction Product | Nitrile Reduction Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Secondary Alcohol | Primary Amine | Non-selective, reduces both |
| NaBH₄ | Secondary Alcohol | No reaction | Selective for the ketone |
| BH₃·THF | Secondary Alcohol | Primary Amine | Reduces both |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Secondary Alcohol | Primary Amine | Conditions can be tuned for selectivity |
| Recombinant Carbonyl Reductase | Chiral Secondary Alcohol | No reaction | Enantioselective reduction of the ketone |
A notable example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.govacs.org This reaction proceeds via an intramolecular nucleophilic attack of the amino group on the ketone carbonyl, followed by oxidation. Although this compound lacks the ortho-amino group necessary for this specific transformation, this example highlights the potential for intramolecular cyclizations in similar systems if a suitable nucleophile is present on the aromatic ring.
The methylene (B1212753) group alpha to the ketone is also susceptible to oxidation under certain conditions. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions. The specific outcomes of oxidative transformations would be highly dependent on the oxidizing agent and the reaction conditions employed.
Derivatization Strategies Leveraging the Functional Groups
The presence of the ketone, nitrile, and chlorophenyl functionalities in this compound offers multiple handles for derivatization, allowing for the synthesis of a wide array of more complex molecules. β-Ketonitriles are recognized as versatile intermediates in organic synthesis, particularly for the preparation of heterocyclic compounds. nih.govutsa.edubeilstein-journals.org
The ketone group can be converted into various other functional groups. For example, it can be transformed into an oxime by reaction with hydroxylamine (B1172632), a hydrazone with hydrazine (B178648) derivatives, or an enamine with secondary amines. It can also undergo Wittig-type reactions to form alkenes.
The nitrile group is a precursor to several important functional groups. As mentioned previously, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The amine can then be further derivatized, for example, by acylation or alkylation. The nitrile group can also react with organometallic reagents to form ketones or participate in cycloaddition reactions.
The chlorophenyl ring allows for derivatization through nucleophilic aromatic substitution, although this is generally less facile than electrophilic substitution. The chlorine atom can potentially be displaced by strong nucleophiles under harsh conditions. More commonly, the aromatic ring can be further functionalized via electrophilic aromatic substitution as discussed in section 3.1.3.
The combination of these reactive sites allows for the construction of diverse molecular scaffolds. For instance, the reaction of β-ketonitriles with hydrazine derivatives is a common method for the synthesis of pyrazole (B372694) derivatives. nih.gov Similarly, reactions with amidines or guanidines can lead to the formation of pyrimidine (B1678525) rings. The synthesis of novel pyrazole derivatives containing phenylpyridine moieties has been reported, showcasing the utility of such building blocks. mdpi.com
Reactions Leading to Carboxylic Acids and Amide Derivatives
The nitrile functionality of this compound is a key site for transformations into valuable carboxylic acid and amide derivatives. These conversions are typically achieved through hydrolysis, a fundamental reaction for nitriles.
The hydrolysis of nitriles can proceed under either acidic or basic conditions. In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. This process initially forms an imidic acid, which then tautomerizes to an amide intermediate. Subsequent hydrolysis of the amide yields the corresponding carboxylic acid. Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, leading to an imine anion that is protonated by the solvent. Tautomerization then furnishes the amide, which can be further hydrolyzed to the carboxylate salt upon continued reaction.
While specific experimental data for the hydrolysis of this compound to 4-(3-chlorophenyl)-4-oxobutanoic acid is not extensively detailed in publicly available literature, the general mechanism for nitrile hydrolysis is well-established. The expected transformation would involve heating the nitrile in the presence of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide. nih.govgoogle.com
Similarly, the synthesis of the corresponding amide, 4-(3-chlorophenyl)-4-oxobutanamide, can be achieved by carefully controlling the hydrolysis conditions to favor the isolation of the amide intermediate. Partial hydrolysis, often under milder conditions or with specific reagents, can halt the reaction at the amide stage.
Table 1: General Conditions for Nitrile Transformation
| Transformation | Reagents | Product |
| Hydrolysis | H₂SO₄ / H₂O, heat or NaOH / H₂O, heat | 4-(3-chlorophenyl)-4-oxobutanoic acid |
| Amidation | Controlled hydrolysis (e.g., milder acid/base, specific catalysts) | 4-(3-chlorophenyl)-4-oxobutanamide |
Introduction of Other Chemical Moieties via Substitution
The chemical structure of this compound offers multiple sites for the introduction of new chemical moieties through substitution reactions. The most reactive site for such transformations is the methylene group positioned alpha to the nitrile group. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent nitrile and the carbonyl group, making this position susceptible to deprotonation and subsequent alkylation or condensation reactions.
Furthermore, the nitrile group itself can participate in reactions that lead to the formation of heterocyclic systems, effectively substituting the nitrile for a more complex ring structure.
One notable example of such reactivity is the Gewald reaction, a multicomponent reaction that synthesizes highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgnih.govarkat-usa.orgresearchgate.net In this reaction, an α-methylene ketone, such as this compound, can react with elemental sulfur and an active methylene compound (like another molecule of the nitrile or a different α-cyano ester) in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. This powerful reaction allows for the efficient construction of a thiophene (B33073) ring fused with other functionalities.
Another relevant transformation is the Thorpe-Ziegler reaction, which is an intramolecular cyclization of a dinitrile to form a cyclic β-keto nitrile after hydrolysis. wikipedia.orgresearchgate.net While this reaction is intramolecular, the principles of base-catalyzed self-condensation of nitriles are pertinent. The Thorpe reaction, the intermolecular version, involves the base-catalyzed dimerization of nitriles to form enamines, which can be hydrolyzed to β-keto nitriles. wikipedia.org These reactions highlight the potential for this compound to undergo self-condensation or react with other nitriles to introduce new carbon-carbon bonds.
Additionally, the active methylene group can be a site for the introduction of various substituents through alkylation or acylation reactions after deprotonation with a suitable base. The resulting substituted β-keto nitriles are versatile intermediates for the synthesis of a wide range of compounds. While specific examples for this compound are not readily found, the general reactivity pattern of β-keto nitriles supports this possibility.
The synthesis of substituted pyridines from precursors containing a 1,5-dicarbonyl or related functionality is also a well-established area of heterocyclic chemistry. nih.govorganic-chemistry.orgbaranlab.orgijpsonline.com The butyronitrile (B89842) chain in this compound could potentially be elaborated and cyclized to form pyridine (B92270) derivatives, thereby introducing a new heterocyclic moiety.
Table 2: Potential Substitution and Cyclization Reactions
| Reaction Name | Reactants | Potential Product Type |
| Gewald Reaction | Elemental sulfur, active methylene compound, base | Substituted 2-aminothiophene |
| Thorpe Reaction | Base (self-condensation) | Dimerized enamine / β-keto nitrile |
| Alkylation | Base, alkyl halide | α-substituted this compound |
| Pyridine Synthesis | Various reagents for cyclization | Substituted pyridine |
Applications of 4 3 Chlorophenyl 4 Oxobutyronitrile As a Synthetic Intermediate
Precursor in Heterocyclic Compound Synthesis
The structure of 4-aryl-4-oxobutyronitrile derivatives is ideally suited for cyclization reactions, making them important precursors for a variety of heterocyclic systems, especially those containing nitrogen.
The γ-ketonitrile moiety is a key structural feature that enables the synthesis of numerous nitrogen-containing heterocycles. The ketone and nitrile groups can react in intramolecular or intermolecular cyclization pathways. For instance, derivatives of 4-aryl-4-oxobutyronitrile are employed in the synthesis of complex fused heterocyclic systems.
A notable example involves the use of a related compound, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, which undergoes a base-assisted intramolecular cyclization followed by oxidation to form 2-(3-oxoindolin-2-ylidene)acetonitriles acs.orgnih.gov. This transformation highlights how the ketone carbonyl and a nucleophile on the aryl ring can interact to build the core of an indole ring system. Furthermore, this methodology has been extended to develop an efficient one-pot sequence for the synthesis of pyridazino[4,3-b]indoles, compounds with known antimycobacterial activities, by trapping the cyclized intermediate with hydrazine (B178648) hydrate acs.org. These examples demonstrate the potential of the 4-aryl-4-oxobutyronitrile scaffold to generate biologically relevant, nitrogen-rich heterocyclic structures.
The versatility of the 4-aryl-4-oxobutyronitrile framework extends to the construction of a wide range of heterocyclic scaffolds through various synthetic strategies, including multicomponent reactions (MCRs). Arylglyoxals, which are structurally related precursors, are widely used in MCRs to produce diverse heterocyclic systems such as pyrroles, pyrazoles, furans, and imidazoles researchgate.netresearchgate.net. This suggests that 4-(3-chlorophenyl)-4-oxobutyronitrile can serve as a key building block in similar convergent synthetic strategies.
Moreover, by modifying the core structure, divergent synthesis pathways can be accessed. For example, reactions involving (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate can be directed by changing reaction conditions to selectively yield quinolizin-4-ones, isoxazoles, or indolizines nih.gov. This illustrates the principle that the oxobutyronitrile backbone is a versatile template that can be manipulated to produce a variety of distinct heterocyclic cores.
| Heterocyclic Scaffold | General Synthetic Approach | Key Reaction Type |
|---|---|---|
| Indoles / Indolinones | Intramolecular cyclization of ortho-substituted aryl oxobutyronitriles | Nucleophilic Addition / Cyclization |
| Pyridazino[4,3-b]indoles | One-pot intramolecular cyclization followed by condensation with hydrazine | Tandem Reaction |
| Quinolizinones / Isoxazoles | Reaction of related enenitriles with binucleophiles under varied conditions | Divergent Annulation |
| Pyrroles / Pyrazoles | Use in multicomponent reactions with amines, hydrazines, and other building blocks | Multicomponent Reaction (MCR) |
Building Block for Complex Organic Molecules
Beyond heterocyclic synthesis, this compound functions as a foundational building block for assembling more intricate acyclic and carbocyclic molecules through the strategic formation of new carbon-carbon bonds and the introduction of additional functional groups.
The formation of new carbon-carbon bonds is fundamental to organic synthesis, allowing for the construction of larger molecular skeletons cognitoedu.orgquizlet.comchemrevise.org. The 4-oxobutyronitrile structure possesses an acidic methylene (B1212753) group positioned alpha to the nitrile, which can be deprotonated by a base to form a carbanionic nucleophile. This nucleophile is capable of participating in various C-C bond-forming reactions.
A key example is the Michael addition reaction. In studies involving similar structures, 3-oxo-3-phenylpropanenitrile readily participates in Michael additions to linear conjugated enynones, leading to the regioselective formation of polyfunctional δ-diketones nih.gov. This reaction demonstrates the utility of the cyanomethyl ketone fragment as a soft nucleophile for conjugate additions. Similarly, the carbanion derived from this compound can be used in alkylation reactions to introduce new alkyl substituents, as demonstrated in the in situ alkylation of related indoline intermediates acs.orgnih.gov.
The presence of multiple reactive sites allows this compound to be integrated into complex molecules bearing several functional groups. The ketone can be transformed into alcohols or alkenes, while the nitrile group can be hydrolyzed to carboxylic acids or reduced to amines cognitoedu.org. This orthogonal reactivity enables its use as a scaffold upon which further complexity can be built.
A clear demonstration of this utility is the synthesis of 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. In this process, an aromatic aldehyde is reacted with a phosphorylated Michael acceptor in a Stetter-type reaction, yielding a product that contains a ketone, a nitrile, and a phosphonate (B1237965) group all within the same molecule mdpi.com. This showcases the capacity of the 4-aryl-4-oxobutyronitrile framework to serve as the backbone for highly functionalized compounds with potential applications in medicinal chemistry and materials science.
| Reactive Site | Potential Transformation | Resulting Functionality |
|---|---|---|
| α-Methylene (to CN) | Deprotonation and Alkylation/Addition | New C-C Bonds |
| Ketone Carbonyl | Reduction or Grignard Addition | Secondary Alcohol |
| Nitrile Group | Acid or Base Hydrolysis | Carboxylic Acid |
| Nitrile Group | Catalytic Hydrogenation / Reduction | Primary Amine |
| Aryl Ring | Nucleophilic Aromatic Substitution | Substitution of Chlorine |
Development of Advanced Organic Synthesis Methodologies
The use of versatile building blocks like this compound is central to the development of advanced organic synthesis methodologies that prioritize efficiency, atom economy, and molecular diversity. Its application facilitates the design of tandem reactions, one-pot procedures, and divergent synthetic strategies.
The ability to perform a base-assisted cyclization and subsequent condensation with hydrazine in a single pot to produce pyridazino[4,3-b]indoles is a prime example of process intensification, a key goal in modern synthesis acs.org. This approach avoids the isolation of intermediates, saving time and resources.
Furthermore, the compound's potential as a substrate in multicomponent reactions (MCRs) aligns with the principles of green chemistry by combining multiple synthetic steps into a single, efficient operation nih.govnih.gov. The development of divergent synthetic pathways, where slight modifications in reaction conditions can selectively produce one of several different complex heterocyclic products from a common precursor, represents a sophisticated strategy for rapidly generating chemical diversity nih.gov. The unique combination of functional groups in this compound makes it an ideal candidate for exploitation in these advanced synthetic contexts, driving innovation in the construction of complex molecules.
Spectroscopic Characterization and Structural Elucidation of 4 3 Chlorophenyl 4 Oxobutyronitrile
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The IR spectrum of 4-(3-chlorophenyl)-4-oxobutyronitrile will display characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks are expected to be the strong stretching vibrations of the carbonyl (C=O) and nitrile (C≡N) groups. The aromatic ring will also show characteristic absorptions for C-H and C=C stretching.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |
| Carbonyl (C=O) | Stretch | 1700 - 1680 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| C-Cl | Stretch | 800 - 600 | Strong |
Note: Expected ranges are based on standard IR correlation tables. vscht.czlibretexts.org Data for related phosphonate (B1237965) derivatives show a C=O stretch around 1675-1687 cm⁻¹ and a C≡N stretch around 2246-2252 cm⁻¹. mdpi.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation. The molecular weight of this compound is 193.63 g/mol . alfa-chemistry.com
In the mass spectrum, the molecular ion peak (M⁺) is expected to appear as a pair of peaks due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The M⁺ peak corresponding to ³⁵Cl will be at m/z ≈ 193, and the M+2 peak for ³⁷Cl will be at m/z ≈ 195, with a characteristic intensity ratio of approximately 3:1.
The fragmentation pattern can provide further structural confirmation. A common fragmentation pathway for such ketones is the alpha-cleavage on either side of the carbonyl group. A prominent fragment would be the 3-chlorobenzoyl cation, which would also exhibit the 3:1 isotopic pattern at m/z 139 and 141.
Table 5: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion Structure | Description |
| 193/195 | [C₁₀H₈ClNO]⁺ | Molecular Ion (M⁺) |
| 139/141 | [C₇H₄ClO]⁺ | 3-Chlorobenzoyl cation |
| 111/113 | [C₆H₄Cl]⁺ | 3-Chlorophenyl cation |
| 54 | [C₃H₄N]⁺ | Butyronitrile (B89842) fragment cation |
Note: Predicted fragments are based on common fragmentation patterns.
X-ray Diffraction Studies for Crystalline Derivatives
In one study, 4-(3-chlorophenyl)-4-oxobutanenitrile was used as a starting material in a cyclization reaction to form an N-allyl substituted 2-(3-oxoindolin-2-ylidene)acetonitrile. The structure of this complex derivative was unambiguously confirmed by single-crystal X-ray diffraction. acs.org This analysis provided definitive proof of the covalent bond formation and the stereochemistry of the product, thereby validating the reaction pathway involving the parent nitrile compound. acs.org
Despite a comprehensive search for scholarly articles and research data, detailed computational and theoretical investigations specifically for the chemical compound This compound are not available in the public domain. The existing literature extensively covers the related isomer, 4-(4-chlorophenyl)-4-oxobutanenitrile (B1605439), but does not provide the specific data required to populate the requested article outline for the 3-chloro variant.
To generate a scientifically accurate article with detailed research findings and data tables as instructed, specific studies employing Density Functional Theory (DFT) and other computational modeling techniques on this compound are necessary. Without such foundational research, it is not possible to provide information on its optimized molecular geometries, electronic structure, vibrational frequencies, reaction energy profiles, or substituent effects.
Therefore, the article focusing solely on the computational chemistry of this compound cannot be generated at this time due to the absence of requisite scientific data.
If you would like to proceed with an article on the closely related and well-documented compound, 4-(4-chlorophenyl)-4-oxobutanenitrile , please advise.
Computational Chemistry and Theoretical Investigations of 4 3 Chlorophenyl 4 Oxobutyronitrile
Quantum Chemical Descriptors and Reactivity Indices
Following a comprehensive search of available scientific literature and computational chemistry databases, no specific studies detailing the quantum chemical descriptors and reactivity indices for 4-(3-chlorophenyl)-4-oxobutyronitrile were identified. While research exists for isomers such as 4-(4-chlorophenyl)-4-oxobutanenitrile (B1605439) and other related derivatives, the explicit calculation of descriptors like HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, energy gap, electronegativity, chemical hardness, and softness for the 3-chloro isomer has not been reported in the accessed literature.
Theoretical studies on similar molecules often employ Density Functional Theory (DFT) to calculate these parameters, which are crucial for understanding the molecule's kinetic stability, reactivity, and the nature of its chemical bonds. However, without specific research on this compound, a data table for its quantum chemical descriptors cannot be provided.
Computational Approaches to Molecular Interactions and Docking Studies
Similarly, a targeted search for computational molecular interaction and docking studies involving this compound yielded no specific results. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand might interact with a protein's active site.
While docking studies have been performed on various compounds containing a chlorophenyl moiety, no published research was found that specifically investigates the binding modes, interaction energies, or docking scores of this compound with any biological target. Therefore, detailed research findings and a corresponding data table on its molecular docking are not available. One study was found that investigated a more complex derivative, 4-(2-aminophenyl)-2-(3-chlorophenyl)-4-oxobutanenitrile, as part of a synthesis pathway, but it did not include computational analysis of the parent compound. acs.org
Future Directions and Emerging Research Avenues for Oxobutyronitrile Chemistry
Exploration of Novel and Efficient Synthetic Pathways for the Scaffold
The development of new synthetic methods for the γ-keto nitrile scaffold is a primary focus of ongoing research. Traditional methods are often being replaced by more efficient and versatile strategies.
One promising area is the use of photocatalysis. For instance, a visible-light-mediated Stetter reaction has been developed for the synthesis of γ-keto nitriles. This method utilizes a copper-graphitic carbon nitride (Cu@g-C3N4) photocatalyst and water as a solvent, offering a green alternative to conventional methods by allowing the reaction to proceed at room temperature. researchgate.net This approach could be adapted for the synthesis of 4-(3-chlorophenyl)-4-oxobutyronitrile from 3-chloro-benzaldehyde and acrylonitrile (B1666552).
Another avenue involves organocatalysis. Asymmetric synthesis using organocatalytic Mannich reactions has been explored to create chiral γ-keto nitriles, which are valuable intermediates for biologically active molecules like γ-hydroxynorvaline. researchgate.net This highlights the potential for developing stereoselective syntheses of derivatives of this compound.
Furthermore, cyanide-free synthetic routes are gaining traction due to the high toxicity of cyanide reagents. rsc.org The van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) as a nitrile transfer reagent, represents a safer alternative for converting ketones into nitriles and could be explored for constructing the oxobutyronitrile scaffold. rsc.orgrsc.org
A comparison of potential synthetic strategies is presented below:
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
| Photocatalytic Stetter Reaction | Visible-light, Cu@g-C3N4 catalyst, water solvent | Environmentally friendly, ambient temperature, operational simplicity | researchgate.net |
| Organocatalytic Mannich Reaction | Asymmetric synthesis, creation of chiral centers | Access to enantiomerically pure compounds, valuable for pharmaceuticals | researchgate.net |
| Cyanide-Free van Leusen Reaction | Uses TosMIC as a nitrile source | Improved safety profile, avoids toxic cyanide waste | rsc.orgrsc.org |
Expanded Applications in Advanced Materials Science
While the primary applications of many oxobutyronitrile derivatives have been in medicinal chemistry as intermediates, their unique bifunctional nature (containing both a ketone and a nitrile group) presents opportunities in materials science. The nitrile group is a versatile functional handle that can participate in various polymerization reactions and can be converted into other functional groups like amines and carboxylic acids. rsc.orgrhhz.net
Future research could explore the incorporation of the this compound scaffold into polymer backbones to create novel materials with tailored properties. The presence of the chlorophenyl group could enhance thermal stability or introduce specific electronic properties. These materials could find use in specialty polymers, organic electronics, or as functional coatings. The investigation into bifunctional nitrile odorants has shown how the interplay between the nitrile and carbonyl groups can lead to unique molecular properties, which could be harnessed in the design of new materials. thieme-connect.com
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from batch to continuous manufacturing processes is a key trend in the chemical industry, offering improved safety, efficiency, and scalability. Flow chemistry is particularly well-suited for the synthesis of nitrile-containing compounds. rsc.orgrhhz.net
Continuous-flow synthesis of nitriles has been successfully demonstrated using methods like the Schmidt reaction of aldehydes with azides and the cyanide-free van Leusen reaction. rsc.orgrsc.orgrhhz.net These flow processes allow for precise control over reaction parameters, rapid reaction times (often on the order of minutes), and safer handling of potentially hazardous reagents. rsc.orgrhhz.net Implementing a continuous-flow process for the synthesis of this compound could significantly enhance production efficiency and enable easier scale-up for industrial applications. rsc.org
In parallel, automated synthesis platforms are revolutionizing chemical discovery and development. bris.ac.ukchemrxiv.orgchemrxiv.org These robotic systems can perform complex, multi-step syntheses with high precision and reproducibility, accelerating the exploration of new derivatives and optimization of reaction conditions. bris.ac.ukchemrxiv.orgnih.gov Integrating automated synthesis with flow chemistry could create a powerful, high-throughput platform for producing a library of oxobutyronitrile derivatives for screening in various applications. chemrxiv.org
| Technology | Application to Oxobutyronitrile Synthesis | Key Benefits | Reference |
| Flow Chemistry | Continuous production of this compound. | Enhanced safety, faster reactions, improved scalability, better process control. | rsc.orgrsc.orgrhhz.net |
| Automated Synthesis | Rapid, iterative synthesis of derivatives and optimization of reaction conditions. | High throughput, increased reproducibility, reduced manual error, efficient exploration of chemical space. | bris.ac.ukchemrxiv.orgchemrxiv.orgnih.gov |
Development of Highly Sustainable and Environmentally Benign Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes. For oxobutyronitrile synthesis, this involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.
A major focus is the replacement of toxic and hazardous reagents. As mentioned, developing cyanide-free nitrile syntheses is a critical step towards a more sustainable process. rsc.orgrsc.org Additionally, the use of environmentally friendly solvents, such as water, or conducting reactions under solvent-free conditions can significantly reduce the environmental impact of the synthesis. researchgate.netresearchgate.net Microwave-assisted organic synthesis is another technique that can accelerate reactions, often leading to higher yields and reduced energy consumption compared to conventional heating. researchgate.net
Biocatalysis represents another frontier for the sustainable synthesis of oxobutyronitrile derivatives. The use of enzymes, such as ketoreductases, can facilitate highly selective transformations, like the stereoselective reduction of the ketone group, under mild, aqueous conditions. researchgate.netgeorgiasouthern.edu This approach not only provides access to valuable chiral building blocks but does so in an environmentally benign manner. researchgate.netgeorgiasouthern.edu
Future research will likely focus on combining these strategies to create a truly green and sustainable manufacturing process for this compound and related compounds.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(3-chlorophenyl)-4-oxobutyronitrile?
Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, analogous nitrile-containing ketones are synthesized by reacting 3-chlorophenylmagnesium bromide with acrylonitrile derivatives under controlled conditions, followed by oxidation . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is critical. Evidence from triazole-thione derivatives suggests using anhydrous solvents like THF or DMF to minimize side reactions and improve yields .
Basic: What spectroscopic and chromatographic techniques are suitable for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR can confirm the presence of the 3-chlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the ketone-carbonitrile moiety (carbonyl carbon at ~190 ppm, nitrile at ~120 ppm) .
- IR spectroscopy : Key peaks include C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) stretches .
- HPLC/GC-MS : Use reverse-phase HPLC with UV detection (λ ~250 nm for aromatic systems) or GC-MS with electron ionization for purity assessment .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or cellular models. For example, NF1442 and NF1058, which share structural motifs with this compound, showed IC₅₀ variations in Ca²⁺-ATPase inhibition due to divergent experimental setups (steady-state vs. single-cycle assays) . To address this:
- Standardize assay protocols (e.g., ATP concentration, ion gradients).
- Validate results using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity).
- Perform meta-analyses of published data to identify confounding variables .
Advanced: What strategies are effective for optimizing the synthetic yield of this compound?
Answer:
- Catalyst screening : Use Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts acylation to enhance electrophilic substitution .
- Solvent selection : Polar aprotic solvents (e.g., DCM) improve nitrile stability, while low temperatures (−20°C to 0°C) reduce byproduct formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product with >95% purity .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Core modifications : Replace the chlorophenyl group with other halogens (e.g., 3-fluorophenyl) or electron-withdrawing groups to assess electronic effects on reactivity .
- Side-chain variations : Introduce substituents at the oxo or nitrile positions (e.g., alkylation or amidation) to evaluate steric and electronic impacts .
- Biological testing : Screen derivatives against targets like ATPases or kinases, using dose-response assays to quantify potency (e.g., IC₅₀) and selectivity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential nitrile vapor release .
- Storage : Store at −20°C in airtight, light-resistant containers to prevent degradation .
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
Answer:
- DFT calculations : Use software like Gaussian or ORCA to model electron density maps, identifying reactive sites (e.g., nitrile carbon for nucleophilic attack) .
- Molecular docking : Predict binding interactions with biological targets (e.g., ATPase active sites) to prioritize derivatives for synthesis .
- ADMET profiling : Tools like SwissADME can forecast pharmacokinetic properties (e.g., solubility, metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
